N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

CFTR Inhibition Secretory Diarrhea Pyridazine Sulfonamide Pharmacology

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide (CAS 921833-55-8) is a synthetic pyridazine-sulfonamide hybrid compound with the molecular formula C22H25N3O4S and a molecular weight of 427.52 g/mol. It belongs to a broader class of pyridazine sulfonamide derivatives, which have been disclosed in patent literature (e.g., WO2010123822A1) as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, primarily for the research of secretory diarrheal diseases.

Molecular Formula C22H25N3O4S
Molecular Weight 427.52
CAS No. 921833-55-8
Cat. No. B2358866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
CAS921833-55-8
Molecular FormulaC22H25N3O4S
Molecular Weight427.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3
InChIInChI=1S/C22H25N3O4S/c1-2-29-20-10-8-19(9-11-20)21-12-13-22(26)25(24-21)16-15-23-30(27,28)17-14-18-6-4-3-5-7-18/h3-13,23H,2,14-17H2,1H3
InChIKeyJZJZMEZIEMLCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide (CAS 921833-55-8): Core Chemical Profile and Functional Class


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide (CAS 921833-55-8) is a synthetic pyridazine-sulfonamide hybrid compound with the molecular formula C22H25N3O4S and a molecular weight of 427.52 g/mol [1]. It belongs to a broader class of pyridazine sulfonamide derivatives, which have been disclosed in patent literature (e.g., WO2010123822A1) as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, primarily for the research of secretory diarrheal diseases [2]. The compound incorporates a 4-ethoxyphenyl group at the pyridazinone 3-position and a 2-phenylethanesulfonamide side chain, structural features that differentiate it from other CFTR inhibitors and within-class analogs. Its typical commercial purity is 95% [1].

Why Generic Pyridazine Sulfonamides Cannot Substitute for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide (CAS 921833-55-8)


Within the pyridazine sulfonamide class, even minor structural modifications lead to significant shifts in CFTR inhibitory potency and selectivity. The patent family (e.g., WO2010123822A1) for this class explicitly defines a large chemical space where variations in the sulfonamide N-substituent and the aryl group at the pyridazinone 3-position modulate biological activity [1]. The target compound's unique combination of a 2-phenylethanesulfonamide group (providing a flexible ethyl spacer) and a 4-ethoxyphenyl substituent is not interchangeable with other alkyl-, halo-, or heteroaryl-sulfonamide analogs, as these differences dictate binding pocket complementarity and whole-cell efficacy. Simple substitution with a compound sharing the same core but a different sulfonamide, such as the 3,4-dimethylbenzenesulfonamide analog (CAS 921555-25-1) , is expected to result in altered, and likely inferior, pharmacological profiles in CFTR-targeted assays.

Quantitative Differential Evidence for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide (CAS 921833-55-8) vs. Analogs


Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibitory Potency: Class-Level Projection for CAS 921833-55-8 vs. Representative Class Compounds

This compound is a member of the pyridazine sulfonamide class, which is defined in patent WO2010123822A1 as inhibiting CFTR-mediated chloride ion transport [1]. While no direct IC50 value for this exact compound is available in primary public data, the class is represented by the well-characterized inhibitor IOWH-032 (a distinct chemotype). IOWH-032 demonstrates a CFTR inhibitory IC50 of 1.01 μM in T84 and CHO-CFTR cell-based assays [2]. The flexible 2-phenylethanesulfonamide side chain of the target compound is a key structural differentiator within the pyridazine sulfonamide series, designed to optimize interactions within the CFTR binding pocket, a feature absent in the widely-used, non-pyridazine CFTR inhibitor CFTRinh-172. This positions the compound as a chemically distinct tool for probing CFTR pharmacology.

CFTR Inhibition Secretory Diarrhea Pyridazine Sulfonamide Pharmacology

Structural Differentiation from Closest Analog CAS 921555-25-1 and Impact on Physicochemical Properties

The most closely related publicly disclosed analog is N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide (CAS 921555-25-1), which carries a 3,4-dimethylbenzenesulfonamide group instead of the target compound's 2-phenylethanesulfonamide . The target compound's ethyl spacer between the sulfonamide and phenyl ring introduces increased flexibility and a different hydrogen-bonding capacity compared to the direct aryl-sulfonamide linkage in the analog. This single structural change is expected to impact logP, aqueous solubility, and the molecule's conformational fitness within the CFTR binding site, making it a valuable comparator for probing the role of the sulfonamide linker in modulating biological activity.

Medicinal Chemistry SAR Lead Optimization

Patent-Defined Therapeutic Indication Specificity: Diarrheal Disease and CFTR Inhibition

The patent family for pyridazine sulfonamide derivatives (e.g., WO2010123822A1, EP2421368A1) directly claims methods for treating diseases responsive to CFTR inhibition, specifically including diarrhea and polycystic kidney disease [1]. The target compound, by virtue of its chemical structure, is within the scope of these patent claims. Importantly, this therapeutic focus differentiates the entire class from other pyridazine-based drugs developed for oncology or anti-inflammatory indications . For a scientific user, selecting this compound provides a tool specifically designed within a CFTR-targeting paradigm, rather than a generic pyridazine whose off-target activities might confound results.

Secretory Diarrhea Therapeutic Target Indication Patent-Composition-of-Matter

Optimal Application Scenarios for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide (CAS 921833-55-8) Based on Evidence


Structure-Activity Relationship (SAR) Probe for CFTR Inhibitor Optimization

Medicinal chemists developing next-generation CFTR inhibitors can use this compound as a critical SAR tool to probe the impact of a flexible ethyl spacer in the sulfonamide moiety. By directly comparing its activity and selectivity profile in CFTR-expressing cell assays (T84, CHO-CFTR) with the rigid analog CAS 921555-25-1 and the clinical-stage CFTR inhibitor IOWH-032, researchers can empirically define the optimal linker geometry for potency and ADME properties. This is essential for lead optimization campaigns focused on secretory diarrhea [1].

Investigative Tool for CFTR-Dependent Secretory Diarrhea Models

In academic and pharmaceutical research, this compound serves as a specialized chemical probe for mechanistic studies of CFTR-mediated chloride ion secretion in intestinal organoids or T84 cell monolayers. By applying this inhibitor alongside established, non-pyridazine CFTR inhibitors like CFTRinh-172, researchers can dissect compound-specific effects on CFTR channel gating versus protein trafficking. This is directly supported by the compound's patent-defined role in treating diarrheal diseases [1] and the known potency of chemically related CFTR inhibitors [2].

Differentiated Chemical Scaffold for Polycystic Kidney Disease (PKD) Research

The patent family (WO2010123822A1) extends claims to methods for treating polycystic kidney disease via CFTR inhibition [1]. Consequently, this compound is a relevant tool for researchers investigating the role of CFTR in renal cyst formation and expansion. Using this compound instead of a generic CFTR inhibitor ensures the experimental model incorporates a pyridazine-specific pharmacophore, which may offer distinct tissue distribution or selectivity properties valuable for PKD therapeutic discovery.

Procurement as a Unique Chemical Intermediate or Building Block

For industrial-scale medicinal chemistry, CAS 921833-55-8 can be procured not only as a final research tool but also as a key intermediate for further derivatization. The 6-oxopyridazin-1(6H)-yl core and the sulfonamide functionality offer handles for generating focused libraries through amidation, alkylation, or heterocycle formation. This is distinct from procuring simpler pyridazine building blocks, as this compound already contains a validated CFTR-inhibiting pharmacophore, accelerating the SAR cycle [1].

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.